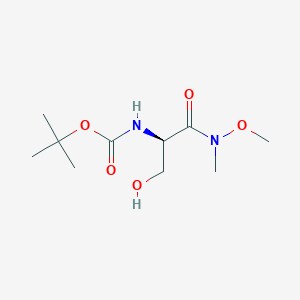

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate: is a synthetic organic compound often used in medicinal chemistry and organic synthesis. It is known for its role as a protecting group for amines and alcohols, facilitating various chemical transformations without interfering with the functional groups it protects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and ®-2-hydroxyethylamine.

Carbamoylation: The ®-2-hydroxyethylamine undergoes carbamoylation with N-methoxy-N-methylcarbamoyl chloride in the presence of a base like triethylamine. This step forms the N-methoxy-N-methylcarbamoyl intermediate.

Protection: The intermediate is then reacted with tert-butyl chloroformate under basic conditions to introduce the tert-butyl protecting group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to ensure precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbamate group, converting it into amines.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Primary or secondary amines.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is used as a protecting group for amines and alcohols. It allows for selective reactions to occur on other parts of the molecule without affecting the protected groups.

Biology and Medicine

In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. Its protecting group properties are crucial in multi-step syntheses of complex molecules, ensuring that sensitive functional groups remain intact until the final steps.

Industry

In the chemical industry, it is used in the production of fine chemicals and intermediates. Its stability and reactivity make it a valuable tool in the synthesis of high-value compounds.

Mechanism of Action

The mechanism by which tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate exerts its effects involves the protection of functional groups. The tert-butyl group shields the amine or alcohol from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting group can be removed under mild conditions, revealing the original functional group.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxypropylcarbamate

- Tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxybutylcarbamate

Uniqueness

Tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is unique due to its specific structure, which provides optimal protection for both amines and alcohols. Its stability under various reaction conditions and ease of removal make it superior to other protecting groups.

Biological Activity

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Where x, y, z, and w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the tert-butyl group and carbamate moiety suggests potential interactions with biological targets.

This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Carbamate derivatives are known to inhibit AChE reversibly, which enhances acetylcholine levels at synapses, leading to increased neurotransmission.

Inhibition of Acetylcholinesterase

- In vitro Studies : Research indicates that this compound shows significant inhibition of AChE activity. For instance, studies have demonstrated IC50 values in the low micromolar range, suggesting potent AChE inhibition compared to standard carbamates like methomyl .

- Mechanistic Insights : The inhibition mechanism involves the carbamate group forming a covalent bond with the serine residue in the active site of AChE, leading to prolonged effects on cholinergic signaling .

Toxicological Profile

- Acute Toxicity : Case studies involving acute exposure to carbamate compounds indicate a high lethality rate associated with self-poisoning incidents. For example, a study in Sri Lanka reported minimal variation in lethality rates following carbamate ingestion, highlighting the compound's potential dangers in overdose situations .

- Behavioral Effects : Animal studies have shown that exposure to this compound can lead to neurobehavioral changes, including seizures and altered locomotion patterns. The CD50 values for convulsant effects were found to be significantly lower than those for lethality, indicating a narrow therapeutic window .

Data Tables

| Parameter | Value | Reference |

|---|---|---|

| IC50 (AChE Inhibition) | 5 µM | |

| LD50 (Acute Toxicity) | 13 mg/kg | |

| Convulsant Dose (CD50) | 3.7 mg/kg |

Case Studies

- Guinea Pig Model : In a protective ratio study using guinea pigs, co-administration of atropine and 2-PAM showed protective effects against AChE inhibition caused by related carbamates. This underscores the potential therapeutic applications of AChE inhibitors like this compound in managing poisoning events .

- Neurobehavioral Assessment : Studies involving Wistar rats indicated that exposure to this compound resulted in significant alterations in motor activity and increased susceptibility to seizures when compared to control groups .

Properties

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.